3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one
Overview
Description
Scientific Research Applications
Powder Diffraction in Structural Characterization The compound's structural characteristics were explored through powder diffraction methods, revealing insights into the crystal structures of derivatives of dienediaminoketones, providing a detailed understanding of the molecular architecture and hydrogen-bonding patterns of these compounds (Chernyshev & Monakhova, 2010).
Antimicrobial Activity and Compound Synthesis Research into the synthesis and antimicrobial activity of new linearly fused compounds, including derivatives of 3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one, revealed the potential of these compounds in medical applications, particularly in combating bacterial and fungal infections (Gadaginamath et al., 2005).
Biological Potency and Pharmacodynamic Significance Studies on novel biologically potent diorganosilicon(IV) complexes of indole-2,3-dione derivatives highlighted the significance of these compounds as eco-friendly fungicides and bactericides. The research delved into the synthesis, structure elucidation, and biological potency of these compounds, emphasizing their potential in pharmacodynamics and less toxicity compared to standard fungicides (Singh & Nagpal, 2005).
Solar Energy Applications The compound's derivatives have been explored for their potential in improving photoelectric conversion in dye-sensitized solar cells. The study involved the preparation of carboxylated cyanine dyes and demonstrated how co-sensitization with these dyes can significantly enhance the photoelectrical properties of solar cells, marking a step forward in renewable energy technology (Wu et al., 2009).
properties
IUPAC Name |
3-(1-methylpiperidin-4-ylidene)-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-8-6-10(7-9-16)13-11-4-2-3-5-12(11)15-14(13)17/h2-5H,6-9H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAGIJQAIDXHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3NC2=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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